2-Bromo-5,5-dimethyl-1,3-cyclohexanedione
Overview
Description
2-Bromo-5,5-dimethyl-1,3-cyclohexanedione is a useful research compound. Its molecular formula is C8H11BrO2 and its molecular weight is 219.08 g/mol. The purity is usually 95%.
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Scientific Research Applications
Synthesis of Substituted Cyclopentanediones : 2,2,4,4,6,6-Hexabromo-5,5-dimethyl-1,3-cyclohexanedione is used to synthesize substituted 4,4-dimethyl-1,3-cyclopentanediones, illustrating its role in organic synthesis processes (Pooter & Schamp, 2010).
Structural Characterization and Synthesis of Phenols : It aids in the bromination and subsequent oxidation processes in the synthesis of bromo-dimethylphenols, demonstrating its utility in structural characterization and synthetic chemistry (Niestroj, Bruhn & Maier, 1998).
High-Performance Liquid Chromatography (HPLC) : Dimedone (5,5-dimethyl-1,3-cyclohexanedione) is used as a sensitive reagent for the determination of aldehydes in HPLC analysis, showing its application in analytical chemistry (Mopper, Stahovec & Johnson, 1983).
Microwave-Enhanced Condensation Reactions : This compound is used in microwave-enhanced condensation reactions with aldehydes and imines, indicating its role in facilitating efficient and eco-friendly chemical processes (Kumar & Sandhu, 2010; 2013).
Crystal Structure Analysis : The crystal structure of dimedone has been determined, contributing to the understanding of its molecular geometry and properties (Bolte & Scholtyssik, 1997).
Spectrophotometric Determination of Selenium(IV) : Dimedone reacts with selenium(IV) to enable its spectrophotometric determination, showcasing its application in trace element analysis (Bodini, Pardo & Arancibia, 1990).
Radiation Protection in Escherichia coli : 5,5-Dimethyl-1,3-cyclohexanedione has been found to protect Escherichia coli against radiation effects, highlighting its potential biomedical applications (Pittillo & Lucas, 1968).
Green Synthesis of Octahydroxanthenes : This compound is employed in the eco-friendly synthesis of octahydroxanthenes, demonstrating its utility in green chemistry (Ilangovan et al., 2011).
Safety and Hazards
Properties
IUPAC Name |
2-bromo-5,5-dimethylcyclohexane-1,3-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11BrO2/c1-8(2)3-5(10)7(9)6(11)4-8/h7H,3-4H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OCXANUSFMRALNG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(=O)C(C(=O)C1)Br)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11BrO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6061602 | |
Record name | 1,3-Cyclohexanedione, 2-bromo-5,5-dimethyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6061602 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.08 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1195-91-1 | |
Record name | 2-Bromo-5,5-dimethyl-1,3-cyclohexanedione | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1195-91-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1,3-Cyclohexanedione, 2-bromo-5,5-dimethyl- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001195911 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1,3-Cyclohexanedione, 2-bromo-5,5-dimethyl- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 1,3-Cyclohexanedione, 2-bromo-5,5-dimethyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6061602 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: Why is 2-bromo-5,5-dimethylcyclohexane-1,3-dione a valuable reagent in organic synthesis?
A1: 2-Bromo-5,5-dimethylcyclohexane-1,3-dione serves as a key starting material for creating diverse heterocyclic compounds. Its structure, featuring a reactive bromine atom and a 1,3-dione moiety, allows for various chemical transformations. Research demonstrates its utility in synthesizing substituted benzothiazoles, benzoxazoles, and benzothiadiazines. [, ]
Q2: What specific heterocyclic systems have been successfully synthesized using 2-bromo-5,5-dimethylcyclohexane-1,3-dione?
A2: Studies showcase the successful synthesis of several heterocyclic systems using this compound. Examples include:
- 7,8-dihydro-6H-benzotetrazolothiadiazines: This novel system was synthesized using 2-bromo-5,5-dimethylcyclohexane-1,3-dione and sodium 1-amino-1H-tetrazole-5-thiolate. []
- 4,7,7-trimethyl-7,8-dihydro-6H-benzo[b]pyrimido[5,4-e][1,4]thiazin-9(6H)-one derivatives: This synthesis involved reacting 2-bromo-5,5-dimethylcyclohexane-1,3-dione with 5-amino-6-methyl-2-morpholinopyrimidine-4-thiol. []
- Various thiazole, oxazole, thiazine, oxazine, thiadiazine, and triazolo-thiadiazine derivatives: These diverse heterocycles were formed by reacting 2-bromo-5,5-dimethylcyclohexane-1,3-dione with various reagents like thiocarbamides, carbamides, aminothiophenols, and aminophenols. []
Q3: How does the reaction of 2-bromo-5,5-dimethylcyclohexane-1,3-dione with nucleophiles proceed?
A3: The bromine atom in 2-bromo-5,5-dimethylcyclohexane-1,3-dione is susceptible to nucleophilic substitution. This allows various nucleophiles, such as thiocarbamides or aminothiophenols, to replace the bromine atom, leading to the formation of a new carbon-heteroatom bond. Subsequent cyclization reactions involving the 1,3-dione moiety can then lead to the formation of the desired heterocyclic ring systems. []
Q4: What analytical techniques are typically used to characterize the synthesized heterocyclic compounds?
A4: Researchers commonly employ a combination of spectroscopic and analytical techniques for structural confirmation. These include:
- Nuclear magnetic resonance (NMR) spectroscopy (both ¹H and ¹³C NMR): provides information about the compound's structure and connectivity. [, ]
- Infrared (IR) spectroscopy: identifies functional groups present in the molecule. []
- Mass spectrometry (MS): determines the molecular weight and fragmentation pattern of the compound. []
- Elemental analysis: confirms the percentage composition of elements in the synthesized compound. [, ]
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